molecular formula C19H30O3 B122456 16|A-hydroxyandrosterone CAS No. 14167-49-8

16|A-hydroxyandrosterone

Cat. No. B122456
CAS RN: 14167-49-8
M. Wt: 306.4 g/mol
InChI Key: HLQYTKUIIJTNHH-LLIWRYSGSA-N
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Description

16α-Hydroxyandrosterone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .


Synthesis Analysis

16α-Hydroxyandrosterone is an impurity of Androsterone, a steroid hormone with weak androgenic activity. Androsterone is a metabolite from Testosterone in the liver and is used in doping analysis to detect testosterone misuse .


Molecular Structure Analysis

The IUPAC name for 16α-Hydroxyandrosterone is (3R,8R,9S,10S,13S,14S,16R)- 3,16- dihydroxy- 10,13- dimethyl- 1,2,3,4,5,6,7,8,9,11,12,14,15,16- tetradecahydrocyclopenta[a]phenanthren- 17- one .


Chemical Reactions Analysis

16α-Hydroxyandrosterone is part of the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .


Physical And Chemical Properties Analysis

The molecular formula of 16α-Hydroxyandrosterone is C19H30O3, and it has a molecular weight of 306.44 .

Scientific Research Applications

Microbiological Conversion and Hydroxylation

16α-Hydroxyandrosterone has been the subject of various studies focusing on its microbiological conversion. For instance, a study described the microbiological hydroxylation of dehydroisoandrosterone sulfate, leading to the production of 16α-hydroxydehydroisoandrosterone-3-sulfate, showcasing a novel approach to steroid sulfate conversion (Younglai & Solomon, 1967). Another research demonstrated the introduction of a 16α-hydroxyl function into the steroid nucleus using Streptomyces roseochromogenes, further highlighting microbial methods in steroid modification (Iida, Shinozuka, & Iizuka, 1979).

Metabolism and Steroidogenesis

Research has also delved into the metabolism and steroidogenesis involving 16α-hydroxyandrosterone. In human fetal liver microsomes, 16α-hydroxyprogesterone was produced from progesterone, indicating its role in steroid metabolism (Lisboa & Gustafsson, 1968). The metabolic fate of 16α-hydroxyprogesterone in terms of its interactions with receptors has been studied, providing insights into the broader physiological implications of these steroids (van Rooyen et al., 2017).

Cancer Research and Treatment

16α-Hydroxyandrosterone has relevance in cancer research, particularly in the context of prostate cancer. One study discussed the discovery and development of Galeterone, a drug affecting androgen receptor signaling and relevant for treating advanced prostate cancer. This research highlights the clinical implications of steroids like 16α-hydroxyandrosterone in therapeutic strategies (Njar & Brodie, 2015).

Enzymatic and Microbial Hydroxylation

The enzymatic and microbial hydroxylation of steroids, including 16α-hydroxyandrosterone, has been a significant area of research. For example, the study on microbial hydroxylation by Colletotrichum lini ST-1 illustrates the potential of microorganisms in producing pharmaceutical ingredients and precursors, which is valuable for the pharmaceutical industry (Wu et al., 2015).

Safety And Hazards

The safety and hazards of 16α-Hydroxyandrosterone are not well documented. It is recommended to handle it with care and follow standard safety procedures .

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQYTKUIIJTNHH-LLIWRYSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463147
Record name 16|A-hydroxyandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16|A-hydroxyandrosterone

CAS RN

14167-49-8
Record name 16|A-hydroxyandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Michio, H Misako - Steroids, 1978 - Elsevier
… one and the identification of 16%-hydroxyandrosterone … ), and 16$-hydroxyandrosterone, respectively. Gas … with sulphuric acid to 16$-hydroxyandrosterone disulphate by …
Number of citations: 7 www.sciencedirect.com
W Shamim, M Yousufuddin, A Bakhai… - Annals of clinical …, 2000 - journals.sagepub.com
… Differences between men and women were not significant in the urinary excretion of other androgen metabolites (16 -hydroxyandrosterone and androstenetriol). When the excretion of …
Number of citations: 61 journals.sagepub.com
N Reisch, RJ Auchus… - Proceedings of the …, 2020 - National Acad Sciences
… Maternal urine showed high excretion of alternative androgen pathway steroids, but only modest increases in the marker steroid for aromatase deficiency, 16-hydroxyandrosterone (6). …
Number of citations: 4 www.pnas.org
CHL Shackleton - Journal of Steroid Biochemistry, 1975 - Elsevier
… In addition, a compound was found which gives mass spectra indicative of a hydroxyandrosterone. The base peak in the mass-spectrum of the oxime-silyl ether was formed by …
Number of citations: 20 www.sciencedirect.com
C Shackleton, J Marcos, W Arlt… - American Journal of …, 2004 - Wiley Online Library
We report studies on the second pregnancy of a woman who had previously given birth to a virilized female infant. The cause of the virilization had not been established, but common …
Number of citations: 100 onlinelibrary.wiley.com
BA Skålhegg - European Journal of Biochemistry, 1975 - Wiley Online Library
The kinetics of 3α‐hydroxysteroid: NAD oxidoreductase (EC 1.1.1.50) from Pseudomonas testosteroni(ATCC 11996) have been investigated. The kinetic analysis based on initial …
Number of citations: 45 febs.onlinelibrary.wiley.com
N Reisch, J Idkowiak, BA Hughes… - The Journal of …, 2013 - academic.oup.com
… Panel C shows increased 16-hydroxyandrosterone excretion in relation to decreased estriol, indicative of the effect of mutant POR on CYP19A1 aromatase activity. Panel D shows …
Number of citations: 46 academic.oup.com
W Arlt, EA Walker, N Draper, HE Ivison, JP Ride… - The Lancet, 2004 - thelancet.com
… Congenital aromatase deficiency should be associated with the accumulation of urinary 16-hydroxyandrosterone and 16-hydroxyetiocholanolone (metabolites of the oestriol precursor …
Number of citations: 366 www.thelancet.com
EV YoungLai - 1967 - escholarship.mcgill.ca
tude for the advice and encouragement of Dr. Samuel Solomon, who directed this research, and for the scholarships awarded to him by the National Research Council of Canada …
Number of citations: 4 escholarship.mcgill.ca
O Jänne - Journal of Steroid Biochemistry, 1971 - Elsevier
Neutral steroid mono- and disulphate fractions were obtained from adult human urine by Sephadex LH-20 chromatography. After solvolysis, the liberated steroids were fractionated on a …
Number of citations: 18 www.sciencedirect.com

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